5'-Hexanoylbithiophene
Description
5'-Hexanoylbithiophene is a bithiophene derivative functionalized with a hexanoyl group at the 5'-position of the bithiophene backbone. Bithiophenes are aromatic heterocyclic compounds comprising two thiophene rings linked via a single bond, widely studied for their electronic properties in organic semiconductors, sensors, and photovoltaic applications . The hexanoyl substituent introduces both electron-withdrawing character (via the carbonyl group) and enhanced solubility due to the alkyl chain, making this compound a candidate for solution-processable organic electronics.
Its synthesis involves electrophilic bromination of hexanoylbithiophene using N-bromosuccinimide (NBS), followed by a Suzuki cross-coupling reaction with aryl boronic esters (e.g., 2-naphthylboronic acid pinacol ester) to yield functionalized derivatives like NCOH (81% yield) . This modular synthesis allows for structural diversification, enabling tuning of electronic and physical properties.
Properties
Molecular Formula |
C14H16OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(5-thiophen-2-ylthiophen-2-yl)hexan-1-one |
InChI |
InChI=1S/C14H16OS2/c1-2-3-4-6-11(15)12-8-9-14(17-12)13-7-5-10-16-13/h5,7-10H,2-4,6H2,1H3 |
InChI Key |
PYTVDIHYITXCOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(S1)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thiophene-Based Analogues
- NCOH (Naphthyl-Substituted Bithiophene): Derived from 5'-hexanoylbithiophene via Suzuki coupling, NCOH replaces the hexanoyl group with a 2-naphthyl group. This substitution enhances π-conjugation and rigidity, likely improving charge transport in organic electronic devices .
- Unsubstituted Bithiophene: Lacking functional groups, it exhibits lower solubility but higher crystallinity. The hexanoyl group in this compound balances solubility and electronic performance.
Hydroxyacetophenone Derivatives
Though distinct in core structure (phenyl vs. bithiophene), hydroxyacetophenones () demonstrate how substituent position and chain length influence physical properties, which may parallel trends in thiophene derivatives:
| Compound (CAS) | Substituents | Melting Point (°C) | Synthesis Yield | Key Applications |
|---|---|---|---|---|
| [50317-52-7] | 5-Cl, 2-OH, 3-(hydroxymethyl) | 97–98 | Not reported | Pharmaceuticals, dyes |
| [151340-06-6] | 2-Cl, 4-OH, 3-OCH₃ | Similar to above | Not reported | Fragrances, intermediates |
| [69240-98-8] | 2-Cl, 4-OH, 5-OCH₃ | 109–110 | Not reported | Organic synthesis |
| [112954-19-5] | 2-Cl, 6-OH, 4-OCH₃ | Not reported | 38% | Material science |
Key observations:
Substituent Position : Melting points vary significantly with substituent arrangement (e.g., 97–98°C vs. 109–110°C for chloro/methoxy isomers) .
Synthetic Efficiency : Friedel-Crafts reactions (e.g., for [112954-19-5]) yield lower outputs (38%) compared to Suzuki coupling (81% for NCOH) .
For this compound, analogous trends would apply:
- The 5'-position of the hexanoyl group likely optimizes steric and electronic effects for subsequent functionalization.
- Longer alkyl chains (e.g., hexanoyl vs. pentanoyl) could improve solubility but reduce crystallinity.
Electronic and Industrial Relevance
- This compound vs. Phenyl-Based Analogues: While hydroxyacetophenones excel in pharmaceuticals and fragrances, this compound’s conjugated thiophene backbone makes it superior for charge-transfer applications .
- Comparison with NCOH: The hexanoyl group’s electron-withdrawing character may lower LUMO levels compared to naphthyl-substituted derivatives, enhancing n-type semiconductor behavior .
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